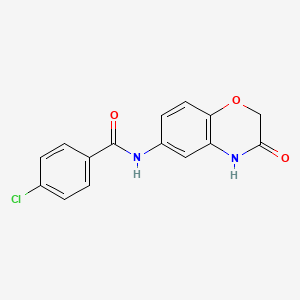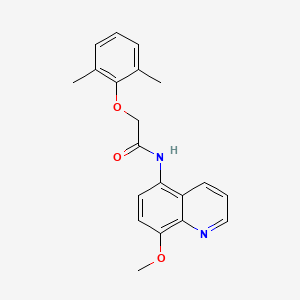![molecular formula C19H18ClN3O3 B11338775 2-(4-chlorophenyl)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11338775.png)
2-(4-chlorophenyl)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a chlorophenyl group, an ethoxy-methylphenyl group, and an oxadiazole ring, making it a molecule of interest in various fields such as medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorinated precursor reacts with a nucleophile.
Introduction of the Ethoxy-Methylphenyl Group: This step involves the reaction of an ethoxy-methylphenyl derivative with the intermediate compound formed in the previous steps.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chlorophenyl)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mecanismo De Acción
The mechanism by which 2-(4-chlorophenyl)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The oxadiazole ring is known to interact with various biological molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-chlorophenyl)-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide
- 2-(4-chlorophenyl)-N-[4-(4-ethoxy-3-ethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide
Uniqueness
Compared to similar compounds, 2-(4-chlorophenyl)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group, in particular, may enhance its solubility and interaction with biological targets, making it a compound of interest for further research.
Propiedades
Fórmula molecular |
C19H18ClN3O3 |
|---|---|
Peso molecular |
371.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C19H18ClN3O3/c1-3-25-16-9-6-14(10-12(16)2)18-19(23-26-22-18)21-17(24)11-13-4-7-15(20)8-5-13/h4-10H,3,11H2,1-2H3,(H,21,23,24) |
Clave InChI |
ZOMHUKGOYNZCCH-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)CC3=CC=C(C=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1H-indol-3-yl(phenyl)methyl]-N-methyl-3-nitrobenzamide](/img/structure/B11338701.png)
![2-(4-chlorophenoxy)-1-{4-[7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone](/img/structure/B11338706.png)
![N-(4-methoxybenzyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11338714.png)
![4-ethoxy-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11338718.png)
![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-{[2-(dimethylamino)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B11338738.png)
![4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-fluorobenzyl)pyrrolidin-2-one](/img/structure/B11338743.png)

![N,N-dibenzyl-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11338756.png)
![5-bromo-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B11338762.png)
![2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(morpholin-4-yl)ethanone](/img/structure/B11338767.png)
![N-(3-acetylphenyl)-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11338770.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B11338779.png)

![2-(4-fluorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B11338794.png)
